molecular formula C28H31N7 B2807493 4-benzyl-1-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}piperidine CAS No. 1015891-58-3

4-benzyl-1-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}piperidine

Cat. No.: B2807493
CAS No.: 1015891-58-3
M. Wt: 465.605
InChI Key: CPUOXTFHIWCCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-1-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}piperidine is a synthetically designed small molecule believed to function as a potent kinase inhibitor, making it a valuable tool in chemical biology and oncology research. Its core [1,2,4]triazolo[1,5-c]quinazoline scaffold is a known pharmacophore that often confers high affinity for the ATP-binding pockets of various protein kinases (source) . The specific structural motif featuring the 4-benzylpiperidine moiety is strategically incorporated to enhance selectivity and binding potency towards specific kinase targets. Researchers utilize this compound to probe intracellular signaling cascades, investigate mechanisms of aberrant cell proliferation, and evaluate potential therapeutic strategies in cancer models. Its primary research value lies in its ability to selectively modulate kinase activity, thereby enabling the study of downstream effects on cell cycle progression, apoptosis, and signal transduction pathways (source) . This compound is for research use only and is intended for in vitro and sometimes in vivo preclinical studies to further our understanding of kinase-related diseases.

Properties

IUPAC Name

5-(4-benzylpiperidin-1-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N7/c1-20-18-21(2)34(31-20)17-14-26-30-27-24-10-6-7-11-25(24)29-28(35(27)32-26)33-15-12-23(13-16-33)19-22-8-4-3-5-9-22/h3-11,18,23H,12-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUOXTFHIWCCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC=CC=C4N=C3N5CCC(CC5)CC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzyl-1-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}piperidine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Piperidine moiety : A six-membered ring containing nitrogen.
  • Triazoloquinazoline : A fused ring system that contributes to its biological activity.
  • Pyrazole group : Known for its role in various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of mTORC1 : Research indicates that compounds with similar structures can reduce mTORC1 activity, leading to increased autophagy and potential anticancer effects .
  • Autophagy Modulation : The compound may disrupt autophagic flux by interfering with mTORC1 reactivation under nutrient-replete conditions. This mechanism is crucial for targeting cancer cells that rely on autophagy for survival in nutrient-poor environments .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazole derivatives. For instance:

  • Submicromolar Antiproliferative Activity : Compounds related to this compound exhibited significant antiproliferative effects against various cancer cell lines .
CompoundCell LineIC50 (µM)Mechanism
Compound AMIA PaCa-2<0.5mTORC1 inhibition
Compound BA54926Autophagy induction

Structure–Activity Relationship (SAR)

Research has established a SAR for compounds similar to this compound. Variations in substituents on the pyrazole and quinazoline rings can significantly affect biological activity and selectivity against cancer cell lines .

Case Studies

Several case studies have demonstrated the efficacy of related compounds in preclinical models:

  • MIA PaCa-2 Cell Study : A study showed that a derivative reduced mTORC1 activity and increased basal autophagy levels while impairing autophagic flux under starvation conditions .
  • A549 Lung Cancer Model : Another study reported that a structurally similar compound displayed significant cytotoxicity against A549 cells with an IC50 value of 26 µM .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrazole rings. For instance:

  • Inhibition of mTORC1 : Compounds similar to 4-benzyl-1-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}piperidine have been shown to reduce mTORC1 activity and increase autophagy in cancer cell lines such as MIA PaCa-2. This mechanism suggests a novel pathway for anticancer drug development aimed at modulating autophagy processes .

Modulators of Autophagy

The compound may act as an autophagy modulator, potentially influencing cellular processes related to cancer progression and treatment resistance. Research indicates that specific structural modifications can enhance the compound's ability to disrupt autophagic flux under various nutrient conditions .

Inhibition of Kinase Activity

The triazoloquinazoline scaffold has been associated with the inhibition of various kinases implicated in cancer signaling pathways. For example:

  • c-Met Inhibitors : Derivatives of this compound have shown selective inhibition against c-Met kinases, which are often overexpressed in several cancers. This selectivity may lead to the development of targeted therapies for patients with c-Met-driven tumors .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Studies have indicated that:

  • Substituents on the pyrazole and triazole rings significantly affect biological activity.
  • Alterations at specific positions can enhance potency against cancer cell lines while minimizing off-target effects .

Case Study 1: Antitumor Activity

In a preclinical study involving MIA PaCa-2 pancreatic cancer cells:

  • The compound exhibited submicromolar antiproliferative activity.
  • It was found to induce autophagy and disrupt mTORC1 reactivation pathways, suggesting a dual mechanism of action that could be leveraged for therapeutic benefit .

Case Study 2: Selective Kinase Inhibition

A derivative based on the triazoloquinazoline structure demonstrated:

  • Potent inhibition of c-Met with an IC50 value in the low nanomolar range.
  • Favorable pharmacokinetic properties in animal models, indicating potential for further clinical development .

Chemical Reactions Analysis

Reactivity of the Triazoloquinazoline Core

The triazolo[1,5-c]quinazoline system is susceptible to electrophilic and nucleophilic substitutions, influenced by electron-rich regions. Key reactions include:

Reaction Type Conditions/Reagents Outcome Source
Electrophilic substitution Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃)Substitution at the C-8 position of the quinazoline ring due to electron density.
Nucleophilic attack Grignard reagents or organolithium compoundsRing-opening at the triazole N–N bond, forming fused bicyclic intermediates.
Cross-coupling Palladium catalysis (Suzuki, Heck)Functionalization of the quinazoline ring with aryl/alkyl groups.

Pyrazole Moieties in Reactions

The 3,5-dimethylpyrazole group participates in formylation, alkylation, and coordination chemistry:

Reaction Type Conditions/Reagents Outcome Source
Vilsmeier–Haack formylation DMF/POCl₃, 80–100°CIntroduction of a formyl group at the pyrazole C-4 position.
Alkylation Alkyl halides, K₂CO₃, DMFSubstitution at the pyrazole N-1 position with alkyl chains.
Metal coordination Transition metals (e.g., Cu²⁺, Zn²⁺)Formation of stable complexes via pyrazole nitrogen lone pairs.

Piperidine and Benzyl Group Reactivity

The piperidine ring and benzyl substituent enable further functionalization:

Reaction Type Conditions/Reagents Outcome Source
N-Alkylation Alkyl halides, NaH, THFQuaternization of the piperidine nitrogen for salt formation.
Benzyl oxidation KMnO₄, acidic conditionsOxidation of the benzylic CH₂ to a ketone or carboxylic acid.
Aromatic substitution Friedel-Crafts acylation (AlCl₃)Introduction of acyl groups to the benzyl aromatic ring.

Catalytic and Biological Interactions

The compound interacts with biological targets through reversible and irreversible mechanisms:

Interaction Type Biological Target Mechanism Source
Enzyme inhibition Kinases or phosphodiesterasesCompetitive inhibition via triazoloquinazoline core stacking with ATP-binding sites.
Receptor modulation GPCRs (e.g., serotonin receptors)Piperidine nitrogen forms hydrogen bonds with aspartate residues.

Synthetic Modifications for Drug Development

Derivatization strategies enhance pharmacological properties:

Modification Purpose Example Source
Pyrazole substitution Improve solubilityIntroduction of polar groups (e.g., –OH, –COOH) at C-4.
Triazole ring opening Enhance metabolic stabilityConversion to dihydroquinazoline derivatives via reductive cleavage.

Key Challenges in Reactivity:

  • Steric hindrance from the benzyl and pyrazole groups limits access to the triazoloquinazoline core.

  • Regioselectivity in substitutions requires precise control of reaction conditions (e.g., temperature, catalysts) .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Triazoloquinazoline vs. Thiazolopyridine : The target compound’s triazoloquinazoline core differs from thiazolo[4,5-b]pyridine derivatives (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine) in electronic and steric properties. The triazoloquinazoline system may enhance π-π stacking interactions in biological targets, whereas thiazolopyridine offers a smaller, sulfur-containing heterocycle that could influence solubility .
  • Substituent Effects: Both compounds share a 3,5-dimethylpyrazole group, which is known to participate in hydrogen bonding and hydrophobic interactions. However, the target compound’s benzyl-piperidine moiety introduces greater lipophilicity compared to simpler alkyl chains in other analogues .

Physicochemical Properties

Property Target Compound 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
Molecular Weight ~520 g/mol (estimated) ~258 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~2.1 (moderate lipophilicity)
Water Solubility Low (benzyl group dominance) Moderate (smaller core, sulfur atom)

Q & A

Q. What precautions are necessary for handling this compound in vitro?

  • Methodological Answer : Use PPE (gloves, goggles) due to potential irritancy. Store at -20°C under desiccation. For disposal, neutralize with 10% acetic acid before incineration. LC-MS monitoring of waste streams ensures environmental compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.